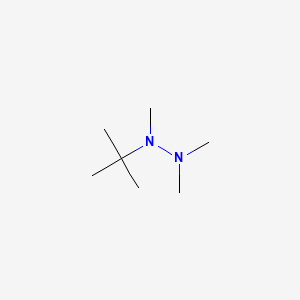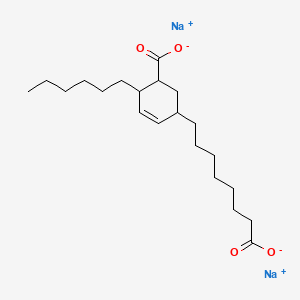
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate: is an organic compound known for its unique structure and properties. It is also referred to as 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid disodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves several stepsThe final step involves the addition of disodium to form the salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of specific catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and pathways .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Researchers are investigating its role in drug development and its effects on specific medical conditions .
Industry: Industrially, this compound is used in the production of various chemical products. Its stability and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- Disodium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Disodium 5- (7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate
Comparison: Compared to similar compounds, Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a wider range of chemical reactions and applications .
Properties
CAS No. |
56453-08-8 |
|---|---|
Molecular Formula |
C21H34Na2O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H36O4.2Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
UAQIGVSGAWVUTO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


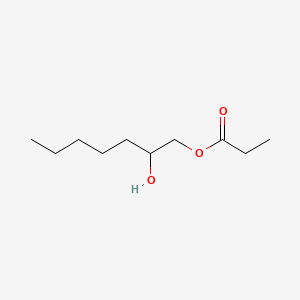
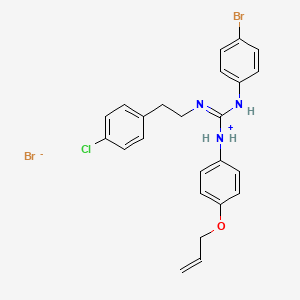
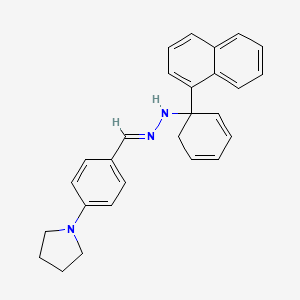
![Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite](/img/structure/B13767889.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
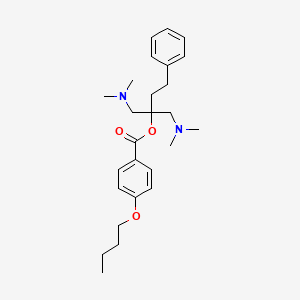
![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

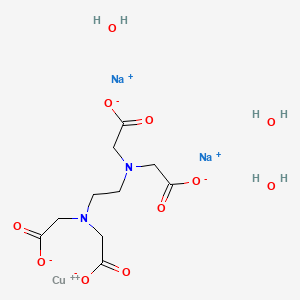
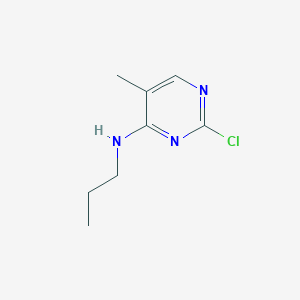
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)

